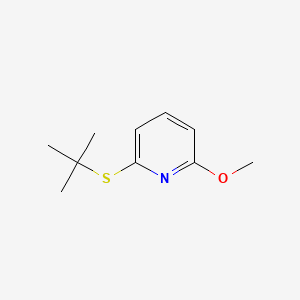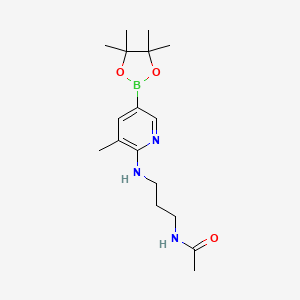
2-Tert-butylsulfanyl-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butylsulfanyl-6-methoxypyridine is an organic compound with the molecular formula C10H15NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 2-position and a sulfanyl group attached to a 2-methyl-2-propanyl group at the 6-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methyl-2-propylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the thiol group, making it more nucleophilic.
Reaction: The deprotonated thiol group then undergoes a nucleophilic substitution reaction with the 6-position of the 2-methoxypyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Tert-butylsulfanyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-Tert-butylsulfanyl-6-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Tert-butylsulfanyl-6-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
2-Methoxypyridine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
6-Methoxypyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
2-Methoxy-6-methylpyridine: Similar but with a methyl group instead of the sulfanyl group.
Uniqueness
2-Tert-butylsulfanyl-6-methoxypyridine is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
122734-04-7 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.296 |
IUPAC 名称 |
2-tert-butylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13-9-7-5-6-8(11-9)12-4/h5-7H,1-4H3 |
InChI 键 |
ZHNWYQSIXZRZMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC(=N1)OC |
同义词 |
Pyridine,2-[(1,1-dimethylethyl)thio]-6-methoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)






![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
